N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride
Description
N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic carboxymethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Properties
CAS No. |
61919-98-0 |
|---|---|
Molecular Formula |
C17H34ClNO3 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-tridecanoylazanium;chloride |
InChI |
InChI=1S/C17H33NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16(19)18(2,3)15-17(20)21;/h4-15H2,1-3H3;1H |
InChI Key |
REJKGGCURPQGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)[N+](C)(C)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride typically involves the quaternization of N,N-dimethyltridecylamine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- N,N-dimethyltridecylamine is reacted with chloroacetic acid.
- Sodium hydroxide is added to neutralize the hydrochloric acid formed during the reaction.
- The product, this compound, is isolated by precipitation or extraction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various halide salts.
Scientific Research Applications
N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride involves its interaction with cell membranes and proteins. The hydrophobic alkyl chain inserts into lipid bilayers, disrupting membrane integrity and increasing permeability. The carboxymethyl group interacts with proteins, potentially altering their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-(Carboxymethyl)-N,N-dimethyldodecanamidium chloride: Similar structure but with a shorter alkyl chain.
N-(Carboxymethyl)-N,N-dimethyltetradecanamidium chloride: Similar structure but with a longer alkyl chain.
N-(Carboxymethyl)-N,N-dimethylhexadecanamidium chloride: Similar structure but with an even longer alkyl chain.
Uniqueness
N-(Carboxymethyl)-N,N-dimethyltridecanamidium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and in forming stable micelles for drug delivery applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
